
7-(3-Methyl-3H-diazirin-3-YL)heptan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol typically involves the formation of the diazirine ring followed by the attachment of the heptanol chain. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or other additives to facilitate the formation of the diazirine ring.
Industrial Production Methods
Industrial production of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diazirine ring can be reduced to form a diaziridine ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may require the use of halogenating agents or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield heptanal or heptanone, while reduction of the diazirine ring can produce diaziridine derivatives.
科学的研究の応用
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol has several scientific research applications, including:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in cross-linking studies to investigate protein-protein interactions and protein-DNA interactions.
Medicine: Potential use in drug discovery and development as a tool for identifying target molecules and pathways.
Industry: Utilized in the development of new materials and coatings with specific properties.
作用機序
The mechanism of action of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol involves the formation of covalent bonds with target molecules upon activation by light or other stimuli. The diazirine ring can be activated by UV light, leading to the formation of a reactive carbene intermediate that can insert into nearby chemical bonds. This allows the compound to form stable covalent linkages with target molecules, making it useful for studying molecular interactions and identifying binding sites.
類似化合物との比較
Similar Compounds
- 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
- 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine
- 3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide
Uniqueness
7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol is unique due to its specific structure, which combines a diazirine ring with a heptanol chain. This combination allows for unique reactivity and applications, particularly in the field of photoaffinity labeling and cross-linking studies. The presence of the hydroxyl group also provides additional functionalization options, making it a versatile compound for various research applications.
特性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
7-(3-methyldiazirin-3-yl)heptan-1-ol |
InChI |
InChI=1S/C9H18N2O/c1-9(10-11-9)7-5-3-2-4-6-8-12/h12H,2-8H2,1H3 |
InChIキー |
VHHKXTDSPXPSHE-UHFFFAOYSA-N |
正規SMILES |
CC1(N=N1)CCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


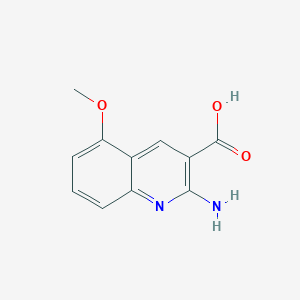
![Benzo[d]isothiazole-4-carbonitrile](/img/structure/B13660593.png)
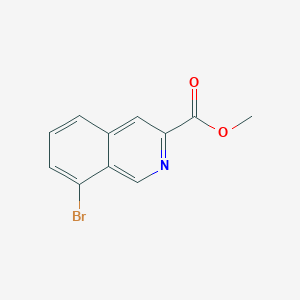
![3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine](/img/structure/B13660619.png)


![4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline](/img/structure/B13660635.png)
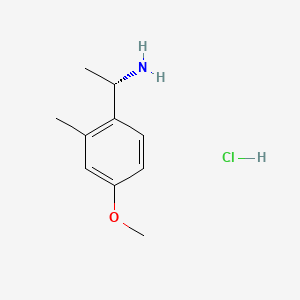



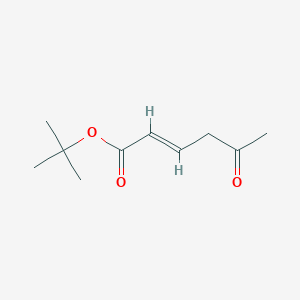
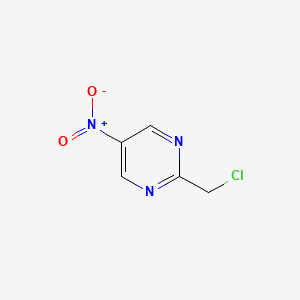
![Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B13660687.png)
